1-(4-Ethylpyridin-3-yl)ethanol
Description
1-(4-Ethylpyridin-3-yl)ethanol is a pyridine-derived alcohol featuring an ethyl substituent at the 4-position of the pyridine ring and a hydroxyl-bearing ethyl group at the 3-position. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications to enhance solubility, reactivity, or binding affinity. For instance, describes the synthesis of a structurally related nitronyl nitroxide derivative using 4-ethylnicotinaldehyde as a precursor, highlighting the role of substituted pyridine aldehydes in generating complex heterocyclic systems . Characterization methods such as IR, NMR, and elemental analysis (as employed in and ) are critical for confirming the structure of such compounds .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-ethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-6-9(8)7(2)11/h4-7,11H,3H2,1-2H3 |
InChI Key |
VHOPQULTRNOPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 1-(4-Ethylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Ethylpyridin-3-yl)ethane.
Substitution: Formation of 1-(4-Ethylpyridin-3-yl)ethyl chloride.
Scientific Research Applications
1-(4-Ethylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The ethyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The 4-ethyl group in this compound increases steric bulk and lipophilicity compared to unsubstituted analogs like 1-Pyridin-3-yl-ethanol. This modification may enhance membrane permeability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
